Osthenol Osthenol Osthenol is a hydroxycoumarin that is umbelliferone in which the hydrogen at position 8 has been replaced by a prenyl group. It has a role as a plant metabolite and an antifungal agent. It is functionally related to an umbelliferone.
Osthenol is a natural product found in Citrus sulcata, Melicope semecarpifolia, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 484-14-0
VCID: VC21345782
InChI: InChI=1S/C14H14O3/c1-9(2)3-6-11-12(15)7-4-10-5-8-13(16)17-14(10)11/h3-5,7-8,15H,6H2,1-2H3
SMILES:
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol

Osthenol

CAS No.: 484-14-0

Cat. No.: VC21345782

Molecular Formula: C14H14O3

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Osthenol - 484-14-0

CAS No. 484-14-0
Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
IUPAC Name 7-hydroxy-8-(3-methylbut-2-enyl)chromen-2-one
Standard InChI InChI=1S/C14H14O3/c1-9(2)3-6-11-12(15)7-4-10-5-8-13(16)17-14(10)11/h3-5,7-8,15H,6H2,1-2H3
Standard InChI Key RAKJVIPCCGXHHS-UHFFFAOYSA-N
Canonical SMILES CC(=CCC1=C(C=CC2=C1OC(=O)C=C2)O)C
Melting Point 124 - 125 °C

Chemical Structure and Properties

Osthenol is a hydroxycoumarin derivative classified as a prenylated coumarin. Chemically, it is umbelliferone in which the hydrogen at position 8 has been replaced by a prenyl group, resulting in the structure 7-hydroxy-8-(3-methylbut-2-enyl)chromen-2-one . This molecular arrangement contributes to its unique physicochemical properties and biological activities.

Physical and Chemical Properties

Osthenol possesses distinct physical and chemical characteristics that influence its behavior in biological systems and determine its potential applications in pharmaceutical development. The compound appears as a white to yellow solid with specific melting and boiling points, as detailed in the table below .

PropertyValue
Chemical FormulaC14H14O3
Molecular Weight230.26 g/mol
CAS Number484-14-0
Melting Point89-91°C
Boiling Point422.8±45.0°C (Predicted)
Density1.203±0.06 g/cm³ (Predicted)
pKa8.45±0.20 (Predicted)
LogP3.342 (est)
Physical AppearanceWhite to yellow solid

The compound demonstrates good solubility in various organic solvents, including methanol, ethanol, DMSO, chloroform, dichloromethane, ethyl acetate, and acetone, which facilitates its extraction from natural sources and its utilization in laboratory settings .

Structural Features

The structural backbone of osthenol consists of a coumarin nucleus with a hydroxyl group at the C-7 position and a prenyl (3-methylbut-2-enyl) group at the C-8 position. This specific arrangement of functional groups contributes to its biological activities, particularly its ability to interact with enzyme active sites such as those in monoamine oxidase-A .

Natural Sources and Occurrence

Osthenol occurs naturally in various plant species, primarily belonging to the Apiaceae (Umbelliferae) and Rutaceae families. The compound has been isolated and identified from several botanical sources, contributing to the medicinal properties of these plants.

Plant Sources

Multiple research studies have confirmed the presence of osthenol in several plant species, including:

  • Citrus sulcata (Rutaceae family)

  • Melicope semecarpifolia (Rutaceae family)

  • Angelica pubescens (Apiaceae family), particularly in the dried roots

  • Rhizoma et Radix Notopterygii

These plants have been utilized in traditional medicine systems across various cultures, particularly in Asian countries, for treating inflammatory conditions, pain, and microbial infections. The presence of osthenol, along with other bioactive compounds, contributes to their therapeutic effects .

Biosynthetic Pathway

The biosynthesis of osthenol in plants follows the general coumarin biosynthetic pathway with specific modifications. Research indicates that O-methylation plays a crucial role in coumarin biosynthesis, although the exact methylation mechanism for prenylated coumarins like osthenol remains partially elucidated .

The pathway likely involves the prenylation of umbelliferone to form osthenol, which can subsequently undergo O-methylation to produce osthole. Despite incomplete understanding of the specific enzymes involved, it is speculated that an O-methyltransferase (OMT) catalyzes the methylation of osthenol to produce osthole, similar to other known methylation processes in coumarin biosynthesis .

Biological Activities

Osthenol exhibits a diverse range of biological activities, making it a compound of significant interest for potential therapeutic applications. Its most well-documented activities include enzyme inhibition, antimicrobial effects, and potential anticancer properties.

Monoamine Oxidase Inhibition

One of the most prominent biological activities of osthenol is its selective inhibition of monoamine oxidase-A (MAO-A). Research has demonstrated that osthenol acts as a selective, reversible, and competitive inhibitor of human MAO-A with a Ki value of 0.26 μM . This selective inhibition is particularly noteworthy as:

  • Osthenol inhibits recombinant human MAO-A with an IC50 of 0.74 μM

  • It demonstrates high selectivity for MAO-A over MAO-B

  • Molecular docking simulations reveal a greater binding affinity of osthenol for MAO-A (-8.5 kcal/mol) compared to MAO-B (-5.6 kcal/mol)

  • The compound interacts with MAO-A at Phe208 and with MAO-B at Ile199 through carbon hydrogen bondings

This selective MAO-A inhibition suggests potential applications in the treatment of depression and other neurological disorders where MAO-A inhibition is therapeutic .

Antimicrobial Properties

Osthenol has demonstrated significant antimicrobial activities, functioning as both an antifungal and antibacterial agent. It has been reported to inhibit the growth of various microbial pathogens, contributing to its potential applications in treating infectious diseases .

The compound's structure, particularly the presence of the prenyl group and the hydroxyl functionality, likely contributes to its ability to interact with microbial cell membranes and disrupt essential cellular processes. This antimicrobial activity aligns with the traditional use of osthenol-containing plants in treating infectious conditions .

Anticancer Activities

Research has indicated that osthenol possesses antitumor-promoting activities, suggesting potential applications in cancer prevention and treatment . While the exact mechanisms underlying these effects require further investigation, they may involve:

  • Inhibition of cell proliferation

  • Induction of apoptosis

  • Modulation of signaling pathways involved in cancer progression

  • Antioxidant activities that prevent DNA damage

These preliminary findings warrant further investigation into osthenol's potential as an anticancer agent or as a lead compound for developing novel anticancer therapeutics .

Synthesis Methods

Osthenol can be obtained through two primary approaches: extraction from natural sources and chemical synthesis. Both methods have their applications in research and potential industrial production.

Extraction from Natural Sources

The traditional method for obtaining osthenol involves extraction and separation from plant materials, particularly the roots of plants like Angelica pubescens. The extraction process typically involves:

  • Collection and preparation of plant material

  • Organic solvent extraction using solvents like methanol, ethanol, or ethyl acetate

  • Fractionation and purification through chromatographic techniques

  • Identification and verification through spectroscopic methods

In addition to conventional solvent extraction, advanced techniques such as microwave-assisted extraction and supercritical CO2 extraction have been developed to improve efficiency and yield .

Chemical Synthesis

Chemical synthesis provides an alternative approach for obtaining osthenol, particularly for research purposes or when large quantities are required. Two primary synthetic strategies have been reported:

  • Initial synthesis of a coumarin skeleton followed by the introduction of an 8-isopentenyl group

  • Simultaneous ring closing of coumarin with the introduction of isopentenyl in the same reaction

One reported synthetic method involves the olefin metathesis procedure of 8-allyl-7-methoxycoumarin . These synthetic approaches offer opportunities for structural modifications and the development of analogs with potentially enhanced activities or improved pharmacokinetic properties.

Current Research and Future Directions

Research on osthenol continues to expand, with various aspects of its chemistry, biology, and potential applications being investigated. Current research trends and future directions include:

Structure-Activity Relationship Studies

Investigating the relationship between the structural features of osthenol and its biological activities could guide the development of more potent and selective derivatives. Modifications of the prenyl group, the hydroxyl functionality, or the coumarin nucleus might yield compounds with enhanced properties or novel activities .

Mechanism Elucidation

Further research is needed to fully elucidate the mechanisms underlying osthenol's various biological activities, particularly its antimicrobial, antifungal, and antitumor effects. Advanced techniques in molecular biology, computational chemistry, and structural biology could provide valuable insights into these mechanisms .

Pharmacokinetic and Toxicological Studies

For osthenol to progress toward clinical applications, comprehensive studies on its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and toxicological profile are essential. These studies would help in assessing the compound's safety and efficacy in vivo .

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